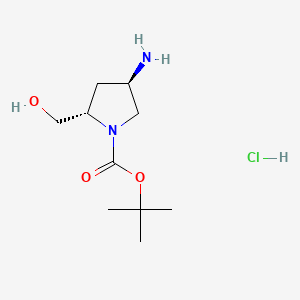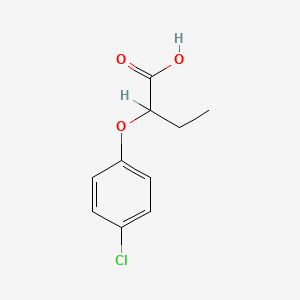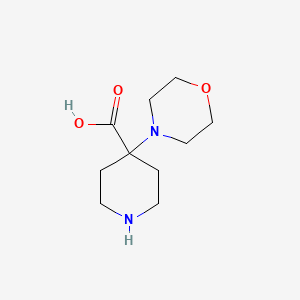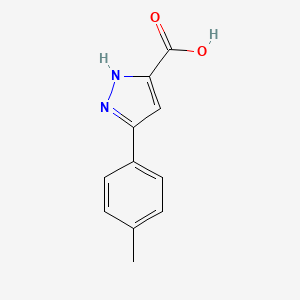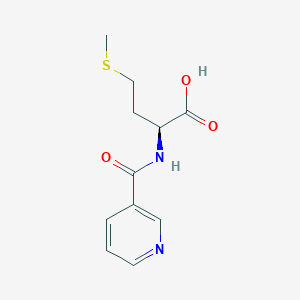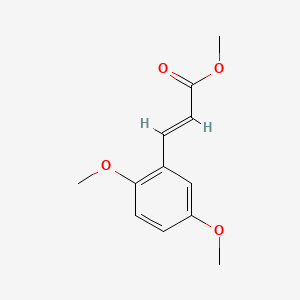
2,5-二甲氧基肉桂酸甲酯
描述
“Methyl 2,5-dimethoxycinnamate” is a chemical compound with the molecular formula C12H14O4 . It is used in various research and industrial applications .
Synthesis Analysis
While specific synthesis methods for “Methyl 2,5-dimethoxycinnamate” were not found, a study on the synthesis of related compounds, 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, was identified . The study provides an overview of methods for the quantification of these compounds in different biological matrices .Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dimethoxycinnamate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact mass is 222.24 g/mol.科学研究应用
化学成分和天然来源
在自然界中发现的化学化合物 2,5-二甲氧基肉桂酸甲酯已在多种植物物种中被鉴定出来。例如,Silva、Carvalho 和 Alves (2008) 从茜草科植物 Palicourea coriacea 的叶子中分离出它,表明它存在于自然界中,并可能用于植物化学研究 (Silva, Carvalho, & Alves, 2008)。
生物活性与潜在应用
-
抑制表皮生长因子诱导的 DNA 合成:Umezawa 等人 (1990) 制备了 2,5-二羟基肉桂酸甲酯作为酪氨酸激酶抑制剂厄布霉素的类似物。他们发现它可以抑制与表皮生长因子受体相关的酪氨酸激酶,并延迟大鼠肾细胞中的 S 期诱导 (Umezawa 等人,1990)。
-
抗过敏特性:Koda 等人 (1976) 发现 N (3', 4'-二甲氧基肉桂酰基) 邻氨基苯甲酸,2,5-二甲氧基肉桂酸甲酯的衍生物,具有很强的抗过敏特性,特别有效地抑制大鼠和豚鼠的同源被动皮肤过敏反应 (Koda 等人,1976)。
-
在变应性鼻炎中的药用应用:Okuda 等人 (1984) 对 N-(3,4-二甲氧基肉桂酰基) 邻氨基苯甲酸治疗常年性鼻部过敏进行了一项研究,表明其作为肥大细胞稳定剂的效用可与色甘酸钠媲美 (Okuda 等人,1984)。
化学合成和光反应性
-
合成工艺:Kucerovy 等人 (1997) 描述了一种 2,5-二甲氧基肉桂酸甲酯衍生物的高效大规模合成工艺,突出了其在合成化学领域的意义 (Kucerovy 等人,1997)。
-
烷基化衍生物的光化学:Hong、Lee 和 Liao (1992) 研究了与 2,5-二甲氧基肉桂酸甲酯相关的烷基化 4,4-二甲氧基-2,5-环己二烯酮的光化学反应,展示了其在光化学合成中的潜力 (Hong、Lee 和 Liao,1992)。
作用机制
Target of Action
Methyl 2,5-dimethoxycinnamate is an analogue of Erbstatin , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization stimulates its intrinsic intracellular protein-tyrosine kinase activity.
Mode of Action
As an erbstatin analogue, it is likely to inhibit the egfr kinase activity . This inhibition could prevent autophosphorylation, which is a crucial step in the EGFR activation process. By inhibiting EGFR, Methyl 2,5-dimethoxycinnamate could potentially disrupt several signaling pathways that are implicated in cell proliferation, survival, and differentiation.
属性
IUPAC Name |
methyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSBGYBFOQLHBB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28689-10-3 | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)



